molecular formula C13H12ClN3S B2889820 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 957947-25-0

3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2889820
CAS No.: 957947-25-0
M. Wt: 277.77
InChI Key: FEDHLTNNVZWXRD-UHFFFAOYSA-N
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Description

3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a complex organic compound that features a benzothiophene ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route starts with the preparation of 5-chloro-3-methyl-1-benzothiophene, which is then subjected to various reactions to introduce the pyrazole ring and the amine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.

Scientific Research Applications

3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-benzothiophene: A precursor in the synthesis of the target compound.

    2-Methylpyrazole: Another building block used in the synthesis.

    5-Chloro-2-methylpyrazole: A structurally similar compound with different reactivity and applications.

Uniqueness

3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and reactivity.

Biological Activity

The compound 3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3SC_{13}H_{12}ClN_{3}S, with a molecular weight of 281.77 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a chloro-substituted benzo[b]thiophene moiety that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC₁₃H₁₂ClN₃S
Molecular Weight281.77 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds with similar structures, particularly those containing chlorine substituents, exhibit significant antimicrobial properties. For instance, derivatives of related pyrazole compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar antibacterial capabilities .

Anticancer Potential

The pyrazole scaffold has been linked to anticancer activity in various studies. Compounds with structural similarities have demonstrated cytotoxic effects against several cancer cell lines. For example, research on thiazole and pyrazole derivatives has shown promising results in inhibiting tumor growth, which may be attributed to their ability to interact with specific cellular pathways involved in cancer proliferation .

The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of key enzymes or proteins involved in cellular processes such as proliferation and apoptosis. For instance, similar compounds have been identified as inhibitors of RNA polymerase III, which plays a crucial role in the transcription of genes necessary for cell growth .

Study 1: Synthesis and Evaluation of Related Pyrazole Compounds

A study focused on synthesizing various pyrazole derivatives demonstrated that certain modifications could significantly enhance biological activity. The synthesized compounds were tested for their ability to inhibit endothelin-1-induced cell proliferation, revealing that some derivatives exhibited comparable efficacy to established drugs like bosentan .

Study 2: Antibacterial Activity Assessment

In another investigation, a series of pyrazole-based compounds were screened against multiple bacterial strains. The findings indicated that compounds with chlorine substitutions showed enhanced antibacterial activity compared to their non-chlorinated counterparts. This suggests that the presence of chlorine in This compound could similarly contribute to its antimicrobial potency .

Properties

IUPAC Name

5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-7-9-5-8(14)3-4-11(9)18-13(7)10-6-12(15)17(2)16-10/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDHLTNNVZWXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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